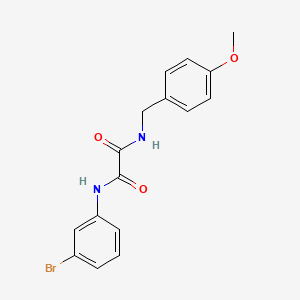![molecular formula C19H18N4OS B4934674 2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone, commonly known as DMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DMPP is a heterocyclic compound that contains a pyrazolidinone ring, a dimethylamino group, and a benzothiazole moiety. The compound exhibits a range of biological activities and has been studied extensively in various fields of research.
作用機序
The mechanism of action of DMPP is not fully understood. However, studies have suggested that DMPP exerts its biological activity by inhibiting various enzymes and signaling pathways. DMPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, DMPP has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DMPP has been reported to exhibit a range of biochemical and physiological effects. DMPP has been shown to induce cell cycle arrest and apoptosis in cancer cells. DMPP has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. Additionally, DMPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DMPP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Additionally, DMPP is stable under a range of conditions, making it suitable for use in various assays. However, there are also limitations to the use of DMPP in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. Additionally, DMPP has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of DMPP. One potential area of research is the development of DMPP-based anticancer drugs. DMPP has been shown to exhibit potent anticancer activity, and further studies could lead to the development of novel cancer therapies. Another potential area of research is the development of DMPP-based antimicrobial agents. DMPP has been shown to exhibit antimicrobial activity against a range of bacteria and fungi, and further studies could lead to the development of novel antibiotics. Finally, further studies are needed to elucidate the mechanism of action of DMPP and to identify its molecular targets.
合成法
DMPP can be synthesized through several methods, including the reaction of 2-aminobenzothiazole with dimethylformamide dimethylacetal, followed by the reaction of the resulting compound with phenylhydrazine and acetic anhydride. Another method involves the reaction of 2-aminobenzothiazole with dimethylformamide dimethylacetal and phenylhydrazine in the presence of acetic anhydride.
科学的研究の応用
DMPP has been extensively studied for its various biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties. DMPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMPP has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. DMPP also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-22(2)12-14-17(13-8-4-3-5-9-13)21-23(18(14)24)19-20-15-10-6-7-11-16(15)25-19/h3-12,17,21H,1-2H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJRUUASSXQWJS-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)